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Compound of Interest

Compound Name: 1-(3-Ethynylphenyl)ethanone

Cat. No.: B148647

An In-depth Technical Guide to 3-
Ethynylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylacetophenone, systematically known by its IUPAC name 1-(3-
ethynylphenyl)ethanone, is an aromatic ketone that holds significant potential as a versatile
building block in organic synthesis. Its structure, featuring both a reactive acetyl group and a
terminal alkyne, makes it a valuable precursor for the synthesis of a wide array of more
complex molecules. This technical guide provides a comprehensive overview of the chemical
structure, properties, and a detailed experimental protocol for the synthesis of 3-
Ethynylacetophenone, catering to the needs of researchers and professionals in the fields of
chemistry and drug development.

Chemical Structure and IUPAC Name

The chemical structure of 3-Ethynylacetophenone consists of an acetophenone core
substituted with an ethynyl group at the meta-position (position 3) of the phenyl ring.

IUPAC Name: 1-(3-ethynylphenyl)ethanone

Chemical Formula: C10HsO
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Molecular Weight: 144.17 g/mol

CAS Number: 139697-98-6

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for 1-(3-
ethynylphenyl)ethanone is presented in the table below. This information is crucial for its
identification, purification, and use in subsequent chemical reactions.

Property Value

Physical State Solid

Purity Typically 298%

Molecular Formula C10HsO

Molecular Weight 144.17 g/mol

InChl Key UVDLFLCDFUZLBZ-UHFFFAOYSA-N
Hazard Statements H302, H315, H319, H335

P261, P264, P270, P271, P280, P301+P312,
P302+P352, P304+P340, P305+P351+P338,
P330, P332+P313, P337+P313, P362,
P403+P233, P405, P501

Precautionary Statements

Note: Specific values for melting point, boiling point, and density are not consistently reported
in publicly available literature and should be determined experimentally.

Experimental Protocol: Synthesis of 1-(3-
ethynylphenyl)ethanone

The most common and efficient method for the synthesis of 1-(3-ethynylphenyl)ethanone is
the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves
the reaction of an aryl halide (in this case, 3-bromoacetophenone) with a terminal alkyne. A
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common and practical approach involves the use of a protected alkyne, such as
ethynyltrimethylsilane, followed by a deprotection step.

Reaction Scheme:

The synthesis proceeds in two main steps:

e Sonogashira Coupling: 3-Bromoacetophenone is coupled with ethynyltrimethylsilane in the
presence of a palladium catalyst, a copper(l) co-catalyst, and a base.

» Desilylation: The resulting trimethylsilyl-protected compound is then treated with a base to
remove the trimethylsilyl (TMS) group, yielding the final product, 1-(3-
ethynylphenyl)ethanone.

Detailed Methodology

Materials:

 3-Bromoacetophenone

o Ethynyltrimethylsilane

¢ Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz2)
o Copper(l) iodide (Cul)

o Triethylamine (TEA)

o Tetrahydrofuran (THF), anhydrous

¢ Methanol (MeOH)

o Potassium carbonate (K2COs)

o Saturated aqueous ammonium chloride (NH4ClI) solution
e Brine (saturated aqueous sodium chloride solution)

¢ Anhydrous sodium sulfate (Na2S0a4) or magnesium sulfate (MgSQOa)
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« Silica gel for column chromatography

¢ Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

Step 1: Sonogashira Coupling of 3-Bromoacetophenone with Ethynyltrimethylsilane

e To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-
bromoacetophenone (1.0 eq.), bis(triphenylphosphine)palladium(ll) dichloride (0.02 eqg.), and
copper(l) iodide (0.04 eq.).

e Add anhydrous triethylamine (2.0 eq.) and anhydrous tetrahydrofuran (THF) to the flask.
» Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
» To the stirred solution, add ethynyltrimethylsilane (1.2 eq.) dropwise.

o Heat the reaction mixture to a specified temperature (typically between room temperature
and 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst
residues.

o Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

» Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to obtain the crude trimethylsilyl-protected product. This
intermediate can often be used in the next step without further purification.

Step 2: Desilylation to Yield 1-(3-ethynylphenyl)ethanone

 Dissolve the crude trimethylsilyl-protected intermediate from Step 1 in a mixture of methanol
and a suitable co-solvent if necessary (e.g., dichloromethane).

e Add potassium carbonate (2.0-3.0 eq.) to the solution.
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 Stir the mixture at room temperature and monitor the reaction by TLC until the starting
material is fully consumed.

e Once the reaction is complete, remove the methanol under reduced pressure.

o Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl
acetate or dichloromethane).

o Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or
magnesium sulfate.

» Filter and concentrate the solution under reduced pressure to obtain the crude 1-(3-
ethynylphenyl)ethanone.

» Purify the crude product by flash column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of 1-(3-ethynylphenyl)ethanone from
3-bromoacetophenone.
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Step 1: Sonogashira Coupling

3-Bromoacetophenone Ethynyltrimethylsilane Pd(PPhs)2Clz, Cul, TEA, THF

Step 2: Desilylation

»  1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone

1-(3-ethynylphenyl)ethanone

Click to download full resolution via product page

Caption: Synthesis of 1-(3-ethynylphenyl)ethanone via Sonogashira coupling and
desilylation.

 To cite this document: BenchChem. [3-Ethynylacetophenone chemical structure and IUPAC
name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148647#3-ethynylacetophenone-chemical-structure-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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